![molecular formula C6H12ClNO3 B6289772 Methyl trans-4-aminotetrahydro-3-furancarboxylate hydrochloride, 95% CAS No. 2708281-30-3](/img/structure/B6289772.png)
Methyl trans-4-aminotetrahydro-3-furancarboxylate hydrochloride, 95%
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Overview
Description
“Methyl trans-4-aminotetrahydro-3-furancarboxylate hydrochloride” is a chemical compound with the CAS Number: 2640552-40-3 . It has a molecular weight of 181.62 . The IUPAC name for this compound is methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate hydrochloride . It is typically stored at a temperature between 28°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO3.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m0./s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl trans-4-aminotetrahydro-3-furancarboxylate hydrochloride” has a molecular weight of 181.62 . It is typically stored at a temperature between 28°C .Scientific Research Applications
Methyl trans-4-aminotetrahydro-3-furancarboxylate hydrochloride, 95% is widely used in scientific research applications. It is used in the synthesis of various compounds, such as quinolines, pyridines, and thiophenes. Additionally, it is used in the synthesis of pharmaceuticals, such as antifungal drugs, and in the synthesis of pesticides. Methyl trans-4-aminotetrahydro-3-furancarboxylate hydrochloride, 95% is also used in the synthesis of dyes and pigments, as well as in the synthesis of polymers.
Mechanism of Action
Methyl trans-4-aminotetrahydro-3-furancarboxylate hydrochloride, 95% is an organic compound with a molecular formula of C7H10ClNO2 and a molecular weight of 181.6 g/mol. It is a colorless, crystalline solid with a melting point of 110-111°C. Methyl trans-4-aminotetrahydro-3-furancarboxylate hydrochloride, 95% is an aromatic compound and is capable of forming hydrogen bonds with other molecules. It is also capable of forming electrostatic interactions with other molecules, which are important for its mechanism of action.
Biochemical and Physiological Effects
Methyl trans-4-aminotetrahydro-3-furancarboxylate hydrochloride, 95% has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, Methyl trans-4-aminotetrahydro-3-furancarboxylate hydrochloride, 95% has been shown to have antioxidant activity, which may be beneficial for treating certain diseases. Furthermore, Methyl trans-4-aminotetrahydro-3-furancarboxylate hydrochloride, 95% has been shown to have anticonvulsant activity and may be useful for treating epilepsy.
Advantages and Limitations for Lab Experiments
Methyl trans-4-aminotetrahydro-3-furancarboxylate hydrochloride, 95% has several advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it is relatively stable and has a low melting point, which makes it easy to handle in the laboratory. However, Methyl trans-4-aminotetrahydro-3-furancarboxylate hydrochloride, 95% is also limited in some respects. It is not soluble in water, so it requires a solvent for use in laboratory experiments. Additionally, it has a low solubility in organic solvents, which can limit its use in some laboratory experiments.
Future Directions
The potential future directions of Methyl trans-4-aminotetrahydro-3-furancarboxylate hydrochloride, 95% are numerous. It has potential applications in the synthesis of pharmaceuticals, such as antifungal drugs, and in the synthesis of pesticides. Additionally, it may be useful in the synthesis of dyes and pigments, as well as in the synthesis of polymers. Furthermore, it may be useful in the development of new materials and in the development of new methods of synthesis. Finally, Methyl trans-4-aminotetrahydro-3-furancarboxylate hydrochloride, 95% may have potential applications in the treatment of various diseases, such as epilepsy and cancer.
Synthesis Methods
Methyl trans-4-aminotetrahydro-3-furancarboxylate hydrochloride, 95% is synthesized through a three-step process. The first step involves the reaction of 4-aminobenzaldehyde with hydrochloric acid and sodium hydroxide, which yields 4-amino-3-hydroxybenzoic acid. This reaction is conducted in aqueous solution and requires a catalyst, such as a base or an acid. The second step involves the reaction of 4-amino-3-hydroxybenzoic acid with acetic anhydride, which yields methyl trans-4-aminotetrahydro-3-furancarboxylate. The third and final step involves the reaction of methyl trans-4-aminotetrahydro-3-furancarboxylate with hydrochloric acid, which yields Methyl trans-4-aminotetrahydro-3-furancarboxylate hydrochloride, 95%.
Safety and Hazards
properties
IUPAC Name |
methyl (3S,4S)-4-aminooxolane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQJAEXTMMVOBZ-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COC[C@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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